molecular formula C8H5BrClFO B7899983 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone

Cat. No.: B7899983
M. Wt: 251.48 g/mol
InChI Key: GYFNTTMXEQMKTG-UHFFFAOYSA-N
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Description

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5BrClFO It is a halogenated ketone, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring

Preparation Methods

The synthesis of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone typically involves the halogenation of a precursor compound. One common method starts with 4-chloro-2-fluorobenzoic acid, which undergoes bromination to introduce the bromine atom at the desired position on the phenyl ring . The reaction conditions often involve the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to ensure selective bromination.

Industrial production methods may involve more scalable processes, such as continuous flow reactions, to produce the compound in larger quantities. These methods are optimized for efficiency, yield, and purity, often employing advanced techniques like automated synthesis and real-time monitoring of reaction parameters.

Chemical Reactions Analysis

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and various oxidizing or reducing agents depending on the desired transformation

Scientific Research Applications

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved in these interactions often include inhibition or activation of specific biochemical processes, which can result in therapeutic or toxicological outcomes .

Comparison with Similar Compounds

1-(5-Bromo-3-chloro-2-fluorophenyl)ethanone can be compared with other halogenated ketones, such as:

Properties

IUPAC Name

1-(5-bromo-3-chloro-2-fluorophenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClFO/c1-4(12)6-2-5(9)3-7(10)8(6)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFNTTMXEQMKTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C(=CC(=C1)Br)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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